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Compound of Interest

Compound Name: Decafluorobiphenyl

Cat. No.: B1670000 Get Quote

For Immediate Release

This technical guide provides an in-depth overview of decafluorobiphenyl, a versatile

fluorinated aromatic compound. Aimed at researchers, scientists, and professionals in drug

development, this document details its chemical properties, synthesis, and a key application in

bioconjugation.

Core Data Presentation
The fundamental physicochemical properties of decafluorobiphenyl are summarized in the

table below for quick reference.

Property Value

CAS Number 434-90-2

Molecular Formula C₁₂F₁₀

Molecular Weight 334.12 g/mol

Appearance White crystalline solid

Melting Point 68-70 °C

Boiling Point 206 °C

Synonyms Perfluorobiphenyl, Perfluorodiphenyl
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Experimental Protocols
Synthesis of Decafluorobiphenyl via Ullmann Reaction
The Ullmann reaction provides a reliable method for the synthesis of decafluorobiphenyl from

a readily available precursor. The following protocol is a representative example.

Materials:

Bromopentafluorobenzene

Activated Copper powder

Dimethylformamide (DMF), anhydrous

Procedure:

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, reflux

condenser, and a nitrogen inlet, add activated copper powder.

Under a nitrogen atmosphere, add anhydrous dimethylformamide (DMF) to the flask.

Heat the suspension to reflux with vigorous stirring.

Slowly add bromopentafluorobenzene to the refluxing suspension over a period of 1-2 hours.

After the addition is complete, continue to heat the reaction mixture at reflux for an additional

4-6 hours, monitoring the reaction progress by gas chromatography (GC).

Upon completion, cool the reaction mixture to room temperature.

Pour the mixture into a stirred solution of 6M hydrochloric acid.

Extract the aqueous mixture with diethyl ether (3 x 100 mL).

Combine the organic extracts and wash with water, followed by brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to yield the crude product.
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Purify the crude decafluorobiphenyl by recrystallization from ethanol or by sublimation to

afford a white crystalline solid.

Application in Bioconjugation: An Experimental
Workflow
Decafluorobiphenyl serves as an efficient linker in bioconjugation, primarily through

nucleophilic aromatic substitution (SNAc) reactions. Its electron-deficient aromatic rings are

susceptible to attack by nucleophiles, such as the thiol group of cysteine residues in peptides

and proteins. This property allows for the stable covalent linkage of various moieties to

biological molecules.

The following diagram illustrates the experimental workflow for the bioconjugation of a payload

molecule to a cysteine-containing peptide using decafluorobiphenyl as a linker.
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Step 1: Linker Activation

Step 2: Bioconjugation

Step 3: Purification and Analysis
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Workflow for Peptide Bioconjugation using a Decafluorobiphenyl Linker.
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This workflow highlights the sequential nature of the bioconjugation process, from the initial

activation of the payload with decafluorobiphenyl to the final purification and analysis of the

desired conjugate.[1] The high reactivity and stability of the resulting thioether bond make

decafluorobiphenyl an attractive linker for applications in drug delivery, diagnostics, and

proteomics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Decafluorobiphenyl: A Comprehensive Technical Guide
for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1670000#decafluorobiphenyl-cas-number-and-
molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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